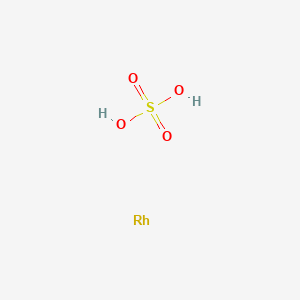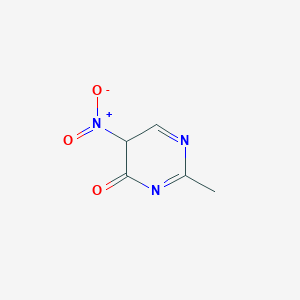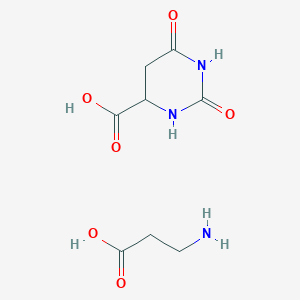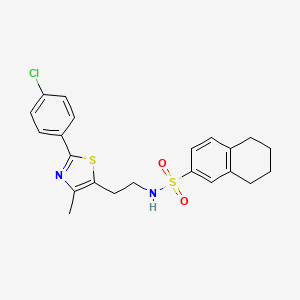
rhodium;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(III) sulfate is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two types of hydrates: a yellow tetradecahydrate and a red tetrahydrate . the structural proof was lacking at that time. Further investigations using x-ray diffraction in 2009 confirmed the existence of these hydrates .
A more efficient production method was reported in 2016, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .
Análisis De Reacciones Químicas
Types of Reactions
Rhodium(III) sulfate undergoes various types of chemical reactions, including:
Oxidation: Rhodium can be oxidized in the presence of strong oxidizing agents.
Reduction: Rhodium(III) sulfate can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions can occur, where the sulfate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with rhodium(III) sulfate include hydrogen peroxide, which can oxidize rhodium, and various reducing agents that can reduce rhodium to its metallic state .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting rhodium with hydrogen peroxide and sulfuric acid can produce rhodium(III) sulfate and water .
Aplicaciones Científicas De Investigación
Rhodium(III) sulfate has several scientific research applications, including:
Electrocatalysis: It is used in the hydrogen evolution and oxidation reactions in strong acid electrolytes.
Hydrogen Evolution Reaction (HER): Rhodium sulfide thin films have been used for superior and robust HER in water splitting, showing high catalytic activity.
Complex Formation Studies: The formation of rhodium(III) sulfate complexes has been studied using NMR spectroscopy to understand their stability and behavior in solutions.
Mecanismo De Acción
The mechanism by which rhodium(III) sulfate exerts its effects involves the formation of various complexes in solution. These complexes can include mononuclear and polynuclear species, which interact with other molecules and ions in the solution. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
Rhodium(III) sulfate can be compared with other similar compounds, such as:
Iridium(III) sulfate: Similar in structure and reactivity but has different catalytic properties.
Platinum(III) sulfate: Known for its use in catalysis but differs in its electrochemical behavior.
Palladium(III) sulfate: Used in similar applications but has distinct chemical properties.
These compounds share similarities in their sulfate ligands and transition metal centers but differ in their specific applications and reactivity .
Propiedades
Fórmula molecular |
H2O4RhS |
|---|---|
Peso molecular |
200.99 g/mol |
Nombre IUPAC |
rhodium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Rh/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clave InChI |
NZVSOIFAVIORHD-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)O.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12344448.png)

![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)


![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
